![molecular formula C9H9F3N2O2 B132872 Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate CAS No. 149771-10-8](/img/structure/B132872.png)
Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrimidine derivative that is widely used as a building block in the synthesis of various organic compounds. In
Scientific Research Applications
Agrochemicals
Trifluoromethylpyridines (TFMPs) and their derivatives play a crucial role in crop protection. Fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, exemplifies this application. Over 20 new TFMP-containing agrochemicals have since acquired ISO common names. These compounds effectively combat pests, thanks to the unique physicochemical properties of the fluorine atom combined with the pyridine moiety .
Pharmaceuticals
TFMP derivatives find applications in pharmaceuticals and veterinary products. Currently, five pharmaceuticals and two veterinary products containing the TFMP moiety have received market approval. Additionally, several candidates are undergoing clinical trials. The biological activities of TFMP derivatives stem from the interplay between the fluorine atom’s properties and the pyridine moiety, making them promising candidates for novel drug development .
Organic Synthesis
TFMPs serve as versatile synthetic intermediates for preparing more complex fluorinated compounds. For instance, α-trifluoromethylstyrene derivatives are valuable building blocks in organic synthesis. Researchers have systematically summarized their synthesis and mechanisms, highlighting their importance in creating diverse fluorinated molecules .
Mechanism of Action
Target of Action
Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate is a pyrimidine derivative. Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . The primary targets of this compound are likely to be involved in these biological processes.
Mode of Action
Pyrimidine derivatives have been shown to interact with their targets, leading to changes in cellular processes such as viral replication, cell proliferation, oxidative stress response, and microbial growth .
Biochemical Pathways
Given the known activities of pyrimidine derivatives, it can be inferred that this compound may affect pathways related to viral replication, cell proliferation, oxidative stress response, and microbial growth .
Result of Action
Based on the known activities of pyrimidine derivatives, it can be inferred that this compound may have antiviral, anticancer, antioxidant, and antimicrobial effects .
properties
IUPAC Name |
ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c1-3-16-8(15)6-4-13-5(2)14-7(6)9(10,11)12/h4H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWMGUFOGFSMFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C(F)(F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363332 |
Source
|
Record name | Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
CAS RN |
149771-10-8 |
Source
|
Record name | Ethyl 2-methyl-4-(trifluoromethyl)-5-pyrimidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149771-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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